4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYTTHWKFLFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under reflux conditions.
Thioether Formation: The imidazole derivative is then reacted with 2-chloroethyl thiol in the presence of a base such as potassium carbonate to form the thioether linkage.
Benzamide Formation: Finally, the thioether intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Compound 9 ()
Structure : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Key Differences :
- The imidazole ring is substituted with a 4-methoxyphenyl group at position 1 instead of a hydrogen atom.
- The acetamide group is linked to a thiazole ring rather than a benzamide via an ethylthio chain.
Implications : - The thiazole-acetamide moiety may influence acetylcholinesterase (AChE) inhibitory activity, as seen in related thiazole derivatives .
Compound 7c ()
Structure : 4-Fluoro-N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Key Differences :
- Replaces the imidazole ring with a 1,3,4-thiadiazole core.
- Incorporates a piperidine-ethylthio chain instead of the imidazole-thioethyl linkage.
Implications : - The thiadiazole core may enhance rigidity and π-stacking interactions.
- The piperidine group improves solubility and membrane permeability, as observed in AChE inhibitors .
Compound diCl-PHN ()
Structure : 5-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-2,4-dichlorophenyl-1,3,4-thiadiazole-2-amine
Key Differences :
- Features a fused phenanthrene-imidazole system and a dichlorophenyl-thiadiazole group.
Implications : - The extended aromatic system increases planarity, favoring intercalation with biomolecular targets like DNA or enzymes .
Physicochemical and Spectral Comparisons
Table 1: Structural and Spectral Properties
Key Observations :
Enzyme Inhibition
- Target Compound : Likely exhibits AChE or kinase inhibitory activity due to structural similarity to thiadiazole and imidazole derivatives (e.g., 7c and Compound 9) .
- Compound 7c : Demonstrated AChE inhibition (IC50 ~1.2 µM), attributed to the thiadiazole core and fluorobenzamide group .
- Compound 9: Potential antiproliferative activity via thiazole-acetamide interactions, though specific data are unreported .
Solubility and Bioavailability
Biological Activity
4-Fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a fluorinated phenyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in public databases; however, related compounds suggest potential applications.
Antimicrobial Activity
Studies on similar imidazole derivatives have shown promising antimicrobial properties. For instance, derivatives of 1H-imidazole have been reported to inhibit bacterial growth effectively. The presence of the fluorinated phenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.
Anticancer Potential
Imidazole-based compounds have also been explored for their anticancer properties. For example, some derivatives have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be elucidated through targeted studies.
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- GABA-A Receptor Modulation : A study identified benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that similar structures might exhibit neuroactive properties. These findings indicate potential for this compound in neurological applications .
- Antiviral Activity : Research on thiazolidinone derivatives has demonstrated significant antiviral effects against various viruses, with some compounds showing IC50 values below 0.35 μM. Given the structural similarities, further investigation into the antiviral potential of this compound could be warranted .
- Metabolic Stability : A study on related imidazole compounds highlighted their metabolic stability in human liver microsomes (HLMs), which is crucial for drug development. Compounds that maintain a higher percentage of parent compound after incubation are more likely to exhibit prolonged biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{18}F_2N_3S |
| Molecular Weight | 343.40 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
